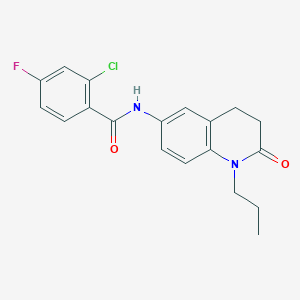

2-chloro-4-fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

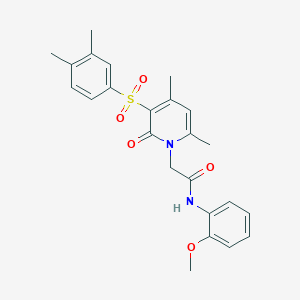

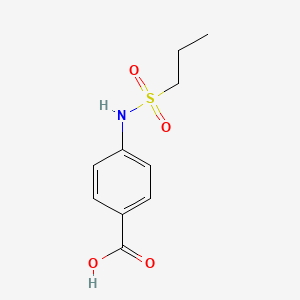

The compound is a benzamide derivative with a tetrahydroquinoline group. Benzamides are a class of compounds containing a benzene ring bonded to an amide functional group . Tetrahydroquinolines are a type of cyclic compound, specifically a type of quinoline. Quinolines are aromatic compounds that consist of a benzene ring fused to a pyridine ring .

Synthesis Analysis

Unfortunately, without specific information on the compound, it’s challenging to provide a detailed synthesis analysis. Generally, benzamide derivatives can be synthesized through the reaction of benzoic acid with amines. Tetrahydroquinolines can be synthesized through various methods, including the Povarov reaction .Molecular Structure Analysis

The molecular structure of this compound would likely show the benzamide and tetrahydroquinoline groups attached to each other. The exact structure would depend on the positions of the chloro, fluoro, and propyl groups .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Scientific Research Applications

Imaging Applications in Oncology

2-chloro-4-fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide and its analogues have been explored for their potential in imaging applications, particularly in oncology. A study by Tu et al. (2007) investigated fluorine-containing benzamide analogs for imaging the sigma-2 receptor status of solid tumors using positron emission tomography (PET). The compounds demonstrated high tumor uptake and acceptable tumor/normal tissue ratios, indicating their potential for imaging sigma2 receptor status in solid tumors (Tu et al., 2007).

Neurological Disease Imaging

In the context of neurological diseases, Vasdev et al. (2012) synthesized and evaluated [18F]2-fluoroquinolin-8-ol for PET-CT imaging in transgenic mouse models of Alzheimer's disease. The high radiochemical yields and specific activities, combined with promising imaging results in mouse models, underscore the potential of fluorine-substituted quinolinones for imaging Alzheimer's disease (Vasdev et al., 2012).

Antimicrobial and Antifungal Properties

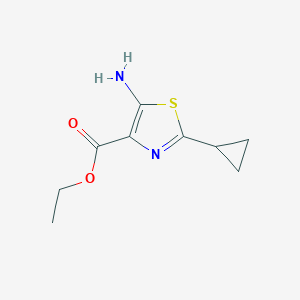

The antimicrobial and antifungal properties of fluoroquinolone-based compounds have been extensively studied. Patel and Patel (2010) synthesized fluoroquinolone-based 4-thiazolidinones and evaluated their antimicrobial and antifungal activities. The study highlighted the potential of these compounds in developing new antimicrobial agents (Patel & Patel, 2010).

Synthesis of Fluorinated Heterocycles

The role of fluorinated compounds in pharmaceutical and agrochemical industries is significant due to their unique properties. Wu et al. (2017) reported the synthesis of fluorinated heterocycles via rhodium(III)-catalyzed C-H activation, demonstrating the utility of such compounds in diverse chemical syntheses (Wu et al., 2017).

Development of Novel Antimicrobial Agents

Research by Desai et al. (2013) on novel fluorine-containing quinazolinones and thiazolidinone motifs revealed their potential as antimicrobial agents. The study underscores the importance of structural diversity in developing effective antimicrobial compounds (Desai et al., 2013).

Mechanism of Action

Future Directions

properties

IUPAC Name |

2-chloro-4-fluoro-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClFN2O2/c1-2-9-23-17-7-5-14(10-12(17)3-8-18(23)24)22-19(25)15-6-4-13(21)11-16(15)20/h4-7,10-11H,2-3,8-9H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USFLLFSYKPESFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=C(C=C(C=C3)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)pentan-1-one](/img/structure/B2503227.png)

![(2E)-3-[5-(4-chlorophenyl)furan-2-yl]-1-(3-phenyl-2,1-benzoxazol-5-yl)prop-2-en-1-one](/img/structure/B2503229.png)

![(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(2-hydroxybenzylidene)propanehydrazide](/img/structure/B2503231.png)